![molecular formula C13H11NO3 B2681312 (2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid CAS No. 1211960-23-4](/img/structure/B2681312.png)
(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
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Description
(2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid, also known as MDL-29951, is a compound that has been studied for its potential therapeutic applications in various fields of medicine. In
Scientific Research Applications
Potential Inhibitory Effects on Mycolic Acid Biosynthesis
Compounds similar to (2Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid have been explored for their potential inhibitory effects on mycolic acid biosynthesis, a crucial pathway in the cell envelope synthesis of pathogenic mycobacteria, including Mycobacterium tuberculosis. The study by Hartmann et al. (1994) discusses the synthesis and potential application of cyclopropene and cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis, highlighting the importance of structural modifications in influencing biological activity (Hartmann et al., 1994).
Coordination Chemistry and Material Science
The synthesis of complex organic compounds, including benzofuran derivatives, opens new avenues in coordination chemistry and material science. Mojumdar et al. (2009) elaborated on the synthesis of benzofuro[3,2-c]pyridine derivatives and their coordination reactions, providing insights into the development of novel materials with potential applications in electronics and catalysis (Mojumdar et al., 2009).
Novel Synthetic Pathways in Organic Chemistry
Research on benzofuran derivatives, akin to the compound , has contributed significantly to the development of novel synthetic methodologies in organic chemistry. Quiroga et al. (2007) described a solvent-free synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, highlighting the versatility of benzofuran compounds in facilitating regioselective synthesis under environmentally benign conditions (Quiroga et al., 2007).
properties
IUPAC Name |
(Z)-2-cyano-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-10-5-9(2-3-12(10)17-8)6-11(7-14)13(15)16/h2-3,5-6,8H,4H2,1H3,(H,15,16)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGJJNCGJNNMAW-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C(/C#N)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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